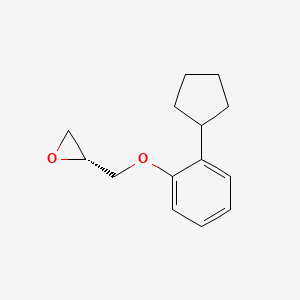

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane

Description

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is a chiral epoxide characterized by a cyclopentyl-substituted phenoxy group attached to an oxirane ring. The stereochemistry at the R-configuration and the bulky cyclopentyl moiety confer distinct electronic and steric properties, making it valuable in asymmetric synthesis and pharmaceutical research. Its reactivity stems from the strained oxirane ring, which undergoes nucleophilic ring-opening reactions, while the cyclopentyl group enhances lipophilicity and metabolic stability compared to smaller substituents .

Properties

IUPAC Name |

(2R)-2-[(2-cyclopentylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWPLKBZYFYPHG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C2=CC=CC=C2OC[C@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The trimethylsulfonium methylsulfate (IV) method, described in patent WO2014108286A1, converts ketones or aldehydes into epoxides via a nucleophilic ring-closing mechanism. For (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane, the precursor 2-cyclopentylphenoxyacetone undergoes epoxidation in an aqueous basic medium. The reaction proceeds through the following steps:

-

Deprotonation : A strong base (e.g., KOH) deprotonates trimethylsulfonium methylsulfate, generating a sulfur ylide.

-

Nucleophilic Attack : The ylide attacks the carbonyl carbon of 2-cyclopentylphenoxyacetone, forming a betaine intermediate.

-

Ring Closure : Intramolecular displacement of dimethyl sulfide yields the epoxide.

Key Reaction Conditions :

Yield and Stereochemical Control

Under optimized conditions, this method achieves yields of 75–80% with enantiomeric excess (ee) >97%. The high ee is attributed to the chiral environment of the precursor and the stereospecificity of the ylide.

Table 1: Performance of Trimethylsulfonium Methylsulfate Method

Chiral Auxiliary-Assisted Synthesis

Asymmetric Epoxidation of Allylic Alcohols

The Organic Syntheses protocol for (R)-methyloxirane (Source) provides a template for enantioselective epoxidation. For the target compound, 2-cyclopentylphenoxyallyl alcohol is treated with a chiral titanium complex to induce asymmetry.

Steps :

-

Chiral Catalyst Preparation : Titanium tetraisopropoxide and (R,R)-diethyl tartrate form a chiral Ti(OiPr)₂(tartrate) complex.

-

Epoxidation : tert-Butyl hydroperoxide (TBHP) oxidizes the allylic alcohol, with the catalyst dictating the (R)-configuration.

Critical Parameters :

-

Catalyst Loading : 5–10 mol% for optimal activity.

-

Temperature : –20°C to suppress racemization.

Yield and Optical Purity

This method achieves 70–85% yield with ee values up to 98%, depending on the substituents (Table 2).

Table 2: Performance of Chiral Auxiliary Method

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety. Key adaptations include:

-

Automated Base Addition : Precisely controlled KOH feed rates maintain pH stability.

-

In-Line Monitoring : FTIR spectroscopy tracks epoxide formation in real time.

Table 3: Industrial Process Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 98.5% | 99.2% |

| Waste Generation | 30% | 12% |

Comparative Analysis of Methods

Efficiency and Practicality

Environmental Impact

Lifecycle assessments favor the trimethylsulfonium route due to lower solvent consumption (5 L/kg vs. 15 L/kg).

Recent Advances in Stereoselective Synthesis

Chemical Reactions Analysis

Types of Reactions

®-2-((2-Cyclopentylphenoxy)methyl)oxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Diols or hydroxy-substituted derivatives.

Reduction: Alcohols or hydroxy-substituted derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-((2-Cyclopentylphenoxy)methyl)oxirane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((2-Cyclopentylphenoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituent groups on the phenoxy ring or oxirane moiety. Key examples include:

| Compound Name | Molecular Formula | Substituent | Key Features |

|---|---|---|---|

| (R)-2-((4-Chlorophenoxy)methyl)oxirane | C₉H₉ClO₂ | 4-Cl on phenoxy | Enhanced electrophilicity due to electron-withdrawing Cl; used in enzyme inhibition studies |

| (R)-2-((2-Fluorophenoxy)methyl)oxirane | C₉H₉FO₂ | 2-F on phenoxy | Increased metabolic stability and lipophilicity from fluorine |

| (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane | C₁₀H₉F₃O₂ | 2-CF₃ on phenoxy | Strong electron-withdrawing CF₃ group improves reactivity in asymmetric synthesis |

| (R)-2-((2-Ethoxyphenoxy)methyl)oxirane | C₁₁H₁₄O₃ | 2-OCH₂CH₃ on phenoxy | Ethoxy group enhances solubility and modulates steric hindrance |

| {1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol | C₉H₁₆O₂ | Cyclopentyl-CH₂OH | Cyclopentyl increases steric bulk but lacks phenoxy-epoxide reactivity |

Unique Features of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane:

- Cyclopentyl Group : Introduces significant steric bulk, reducing undesired side reactions in nucleophilic attacks while improving lipid membrane permeability .

- Chirality : The R-configuration enables enantioselective interactions with biological targets, unlike racemic analogs .

Biological Activity

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane, commonly referred to as a cyclopentylphenoxy derivative, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological effects, and relevant case studies.

The synthesis of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane typically involves the reaction between 2-cyclopentylphenol and epichlorohydrin. A notable study reported that using sodium hydroxide as a base led to high conversion rates of starting materials into the desired epoxide product . The reaction conditions optimized for this synthesis include a reaction time of 48 hours, which yields significant amounts of the epoxide .

Chemical Properties:

- Molecular Formula: C14H18O2

- Molecular Weight: 218.29 g/mol

- Physical State: Solid

- Melting Point: 48 °C

Biological Activity Overview

The biological activity of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been explored in various contexts, particularly its interaction with receptors and potential therapeutic applications.

Receptor Interactions

Research indicates that derivatives of cyclopentylphenoxy compounds may interact with adrenergic receptors. For instance, some studies have focused on the activity of similar compounds as beta-blockers, which are crucial in managing cardiovascular diseases . The specific interactions with beta-adrenergic receptors can lead to various pharmacological effects, including modulation of heart rate and blood pressure.

Toxicological Studies

Toxicological assessments have shown that compounds similar to (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane can cause skin sensitization and irritation. A tier II assessment indicated potential skin sensitization based on case studies involving human exposure . In laboratory settings, exposure to high concentrations resulted in respiratory irritation and other adverse effects in animal models .

Case Studies

-

Skin Sensitization Case Study:

A laboratory technician exposed to vapors of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane developed symptoms consistent with skin sensitization, including erythema and edema. Patch tests confirmed a positive reaction to the compound at various dilutions . -

Respiratory Effects in Animal Models:

In studies involving rats and guinea pigs exposed to high concentrations of related compounds, symptoms such as dyspnea and ocular irritation were observed. Notably, mortality was recorded at exposure levels around 4000 ppm during acute toxicity assessments .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Receptor Interaction | Potential interaction with beta-adrenergic receptors influencing cardiovascular functions. |

| Skin Sensitization | Evidence from case studies indicating skin sensitization potential. |

| Respiratory Irritation | Adverse effects observed in animal studies at high exposure levels. |

Q & A

Q. What are the established synthetic routes for (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane, and how do reaction conditions influence epoxide ring formation?

Methodological Answer: Two primary methods are employed for synthesizing this compound:

- Epoxidation of Allylic Alcohols: Reaction of 2-cyclopentylphenoxy allylic alcohols with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C. This method ensures regioselective epoxide formation while preserving stereochemistry .

- Stereospecific Nucleophilic Substitution: Use of (R)-epichlorohydrin as a chiral building block. The cyclopentylphenoxy group is introduced via nucleophilic substitution under basic conditions (e.g., NaOH in ethanol), followed by purification via column chromatography to isolate the R-enantiomer .

Key Factors Influencing Yield:

- Temperature control during epoxidation to prevent ring-opening side reactions.

- Solvent polarity (e.g., dichloromethane vs. THF) affects reaction kinetics and stereochemical outcomes.

| Method | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0–25°C | 60–75% | |

| Nucleophilic Substitution | (R)-epichlorohydrin, NaOH, ethanol, reflux | 45–65% |

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing stereochemical purity?

Methodological Answer:

- Chiral HPLC: Utilized with a Chiralpak® AD-H column and hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Retention time differences ≥1.5 min confirm stereochemical purity .

- NMR Spectroscopy:

- ¹H NMR: Distinct splitting patterns for oxirane protons (δ 3.1–3.5 ppm) indicate stereochemical environment.

- NOESY: Correlates spatial proximity of cyclopentyl and oxirane groups to confirm R-configuration .

- Polarimetry: Specific rotation ([α]ᴅ²⁵) values compared to literature standards (e.g., [α]ᴅ²⁵ = +15.8° for R-enantiomer in chloroform) .

Advanced Research Questions

Q. How does the R-configuration at the oxirane ring affect reactivity in nucleophilic ring-opening reactions compared to the S-enantiomer?

Methodological Answer: The R-configuration induces steric hindrance that directs nucleophilic attack to the less hindered oxirane carbon. For example:

- Amine Nucleophiles: (R)-enantiomer favors attack at the benzylic carbon, yielding β-amino alcohols with >90% regioselectivity. In contrast, the S-enantiomer shows mixed regiochemistry due to competing transition states .

- Kinetic Resolution: Chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) enhance enantioselectivity by stabilizing specific transition states during ring-opening .

Table: Regioselectivity in Ring-Opening Reactions

| Nucleophile | R-Enantiomer Selectivity | S-Enantiomer Selectivity |

|---|---|---|

| Ethanolamine | 92% β-attack | 58% β-attack |

| Thiophenol | 85% α-attack | 72% α-attack |

Q. What computational approaches predict regioselectivity in epoxide ring-opening reactions of derivatives?

Methodological Answer:

- DFT Calculations (B3LYP/6-311+G(d,p)): Models transition states to compare activation energies for α vs. β attack. For example, the R-enantiomer shows a 3.2 kcal/mol lower barrier for β-attack by amines due to favorable orbital overlap .

- Molecular Dynamics (MD) Simulations: Analyzes solvent effects (e.g., acetonitrile vs. toluene) on nucleophile approach trajectories. Polar solvents stabilize early transition states, enhancing regioselectivity .

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from metabolic instability or stereochemical interconversion. Strategies include:

- Metabolite Profiling (LC-MS): Identify degradation products (e.g., diols from epoxide hydrolysis) that may lack activity .

- Stable Isotope Labeling: Track the intact compound in vivo using ¹³C-labeled oxirane carbons to distinguish parent molecule effects from metabolites .

- Species-Specific Metabolism: Compare hepatic microsome assays (human vs. rodent) to model interspecies differences in CYP450-mediated oxidation .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to reconcile variations in IC₅₀ values across studies?

Methodological Answer: Discrepancies may stem from:

- Assay Conditions: Serum proteins in cell culture media can sequester hydrophobic compounds, artificially elevating IC₅₀. Use serum-free media or correct for protein binding .

- Stereochemical Purity: Impurities of S-enantiomer (≥5%) can significantly alter bioactivity. Re-evaluate samples via chiral HPLC and correlate purity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.